molecular formula C12H9NO2 B8644240 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one

5-(2-Furyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8644240
M. Wt: 199.20 g/mol
InChI Key: AWOFOOPKKDKSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399780B2

Procedure details

The title compound was prepared as described for Example 37 using 5-bromooxindole and tri-n-butyl(2-furyl)tin: MS (ES) m/z 200 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.C([Sn](CCCC)(CCCC)[C:17]1[O:18][CH:19]=[CH:20][CH:21]=1)CCC>>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.